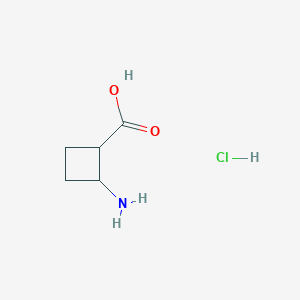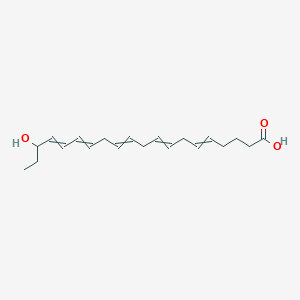![molecular formula C24H32Cl3N7O B13394419 2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride](/img/structure/B13394419.png)
2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-CR8 is a chemical compound known for its potential applications in various scientific fields It is a chiral molecule, meaning it has a non-superimposable mirror image, which can lead to different biological activities for each enantiomer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-CR8 typically involves several steps, starting with the preparation of the chiral precursor. The chiral precursor is then subjected to various chemical reactions to introduce the desired functional groups. Common synthetic routes include asymmetric synthesis, where chiral catalysts or chiral auxiliaries are used to ensure the formation of the ®-enantiomer. Reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to achieve the desired product.
Industrial Production Methods
Industrial production of ®-CR8 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification methods such as crystallization, chromatography, and distillation are employed to obtain high-purity ®-CR8 suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
®-CR8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: ®-CR8 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
®-CR8 has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-CR8 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(S)-CR8: The enantiomer of ®-CR8, which may have different biological activities.
CR7: A structurally similar compound with slight variations in functional groups.
Uniqueness of ®-CR8
®-CR8 is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O.3ClH/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-10-18(11-9-17)20-7-5-6-12-25-20;;;/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYSYXHQFOWNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid](/img/structure/B13394340.png)






![5-[2-[7a-methyl-1-[1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol;7a-methyl-1-[1-[5,5,5-trifluoro-4-(trifluoromethyl)-4-trimethylsilyloxypent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-one;tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane;oxolane](/img/structure/B13394390.png)

![Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B13394394.png)

![13-ethyl-17-ethynyl-11-methylene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;Desogestrel](/img/structure/B13394401.png)
![2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[3-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]phenyl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[2-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one](/img/structure/B13394403.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13394404.png)
